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Introduction

SAR107375, also known as atopaxatr, is a potent and reversible antagonist of the Protease-
Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1]
[2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a
critical step in the process of platelet aggregation and thrombus formation.[3] By competitively
inhibiting PAR-1, SAR107375 effectively blocks thrombin-induced platelet aggregation.[4] This
makes it a valuable tool for research into the mechanisms of thrombosis and hemostasis, as
well as a potential therapeutic agent for the prevention of atherothrombotic events.

These application notes provide a comprehensive overview of the use of SAR107375 in in vitro
platelet aggregation assays, including detailed protocols for light transmission aggregometry
(LTA), data interpretation, and visualization of the relevant biological pathways and
experimental workflows.

Mechanism of Action of SAR107375

Thrombin, a serine protease, activates platelets by cleaving the N-terminal exodomain of the
PAR-1 receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand,"
binding to the receptor's second extracellular loop and initiating a signaling cascade.[3][5] This
intracellular signaling involves the activation of G-proteins (Gq, G12/13, and Gi), leading to an
increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, the
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conformational change of the glycoprotein lib/llla receptor.[5][6] The activated GPIIb/llla

receptor binds fibrinogen, cross-linking platelets and leading to aggregation.[6]

SAR107375 is a non-peptide, orally active small molecule that acts as a competitive antagonist

at the PAR-1 receptor. It prevents the "tethered ligand" from binding and initiating the signaling

cascade, thereby inhibiting platelet activation and aggregation induced by thrombin.[4]

Quantitative Data Summary

The inhibitory effect of SAR107375 on platelet aggregation has been evaluated in clinical trials.

The following tables summarize the in vivo efficacy of atopaxar in inhibiting thrombin receptor-

activating peptide (TRAP)-induced platelet aggregation.

Table 1: Inhibition of Platelet Aggregation by Atopaxar in Patients with Acute Coronary

Syndromes (LANCELOT-ACS study)

Mean Inhibition of Platelet Percentage of Subjects

Atopaxar Dose Aggregation (IPA) at 1-3 with >80% IPA at 3-6 hours
hours post-dose post-dose

50 mg 74% 90-100%

100 mg 74% 90-100%

200 mg 74% 90-100%

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Atopaxar During Maintenance

Dosing (Week 12)

Atopaxar Dose

Predose Mean Inhibition of Platelet
Aggregation (IPA)

50 mg 66.5%
100 mg 71.5%
200 mg 88.9%
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Experimental Protocols

Light Transmission Aggregometry (LTA) for Assessing
SAR107375 Activity

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet
function and is the recommended method for evaluating the inhibitory effect of SAR107375.[7]
[8] The principle of LTA is based on measuring the increase in light transmission through a
suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

 SAR107375 (Atopaxar)

o Thrombin or Thrombin Receptor-Activating Peptide (TRAP) as an agonist
» Human whole blood collected in 3.2% sodium citrate

o Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

» Saline solution

» Light Transmission Aggregometer

o Calibrated pipettes

» Cuvettes with stir bars

Protocol:

o Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

o Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1
part citrate).

o To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room
temperature.
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o Carefully transfer the supernatant (PRP) to a new tube.

o To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room
temperature.

o Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation
baseline.

o Preparation of SAR107375 and Agonist Solutions:

o Prepare a stock solution of SAR107375 in a suitable solvent (e.g., DMSO) and then make
serial dilutions in saline to achieve the desired final concentrations for the assay.

o Prepare a stock solution of the agonist (e.g., TRAP at a final concentration of 15 puM) in
saline.

o Platelet Aggregation Assay:

o Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 108
platelets/mL) using PPP if necessary.

o Pipette 450 pL of PRP into an aggregometer cuvette containing a stir bar.

o Place the cuvette in the heating block of the aggregometer at 37°C and allow it to
equilibrate for at least 2 minutes.

o Add 50 pL of the SAR107375 solution (or vehicle control) to the PRP and incubate for a
predetermined time (e.g., 5-10 minutes).

o Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample
and the 100% aggregation with the PPP sample.

o Initiate the recording and add 50 pL of the agonist (TRAP) to the cuvette.

o Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the
aggregation curve.

o Data Analysis:
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o The primary endpoint is the maximal platelet aggregation (%), which is the maximum
change in light transmission from the baseline.

o Calculate the percentage inhibition of platelet aggregation for each concentration of
SAR107375 using the following formula:

= % Inhibition = [1 - (Maximal Aggregation with SAR107375 / Maximal Aggregation with
Vehicle)] x 100

o To determine the IC50 value (the concentration of SAR107375 that inhibits 50% of the
platelet aggregation), plot the percentage inhibition against the logarithm of the
SAR107375 concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Thrombin-Induced Platelet
Aggregation via PAR-1

Click to download full resolution via product page

Caption: Signaling pathway of thrombin-induced platelet aggregation via PAR-1 and the
inhibitory action of SAR107375.
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Experimental Workflow for Evaluating SAR107375 using
Light Transmission Aggregometry

Sample Preparation

1. Whole Blood Collection
(3.2% Sodium Citrate)

2. Centrifugation
(150-200 x g, 15-20 min)

leoof'zgggt;g]ggg& minD 3. Isolate Platelet-Rich Plasma (PRP)

l LTA Assay

6. Incubate PRP at 37°C

5. Isolate Platelet-Poor Plasma (PPP)

G. Add SAR107375 or Vehicla

8. Set Baseline (0% & 100% Aggregation)

9. Add Agonist (Thrombin/TRAP)

10. Record Aggregation Curve

Data Analysis

ELL Calculate % InhibitioD

12. Generate Dose-Response Curve

13. Determine IC50 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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